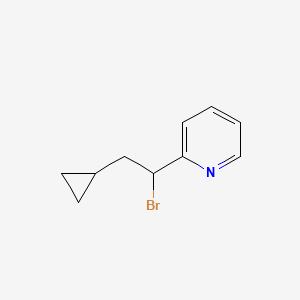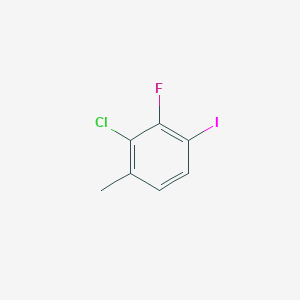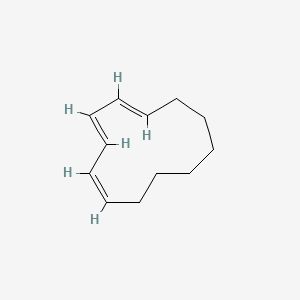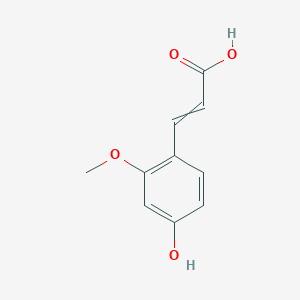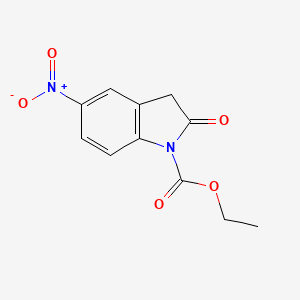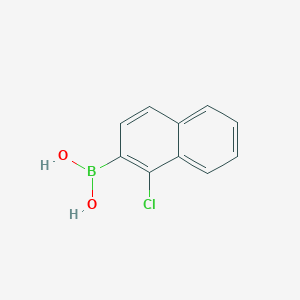
(1-Chloronaphthalen-2-yl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloronaphthalen-2-yl)boronic acid is a chemical compound with the molecular formula C10H8BClO2 and a molecular weight of 206.43. It consists of a naphthalene ring substituted with a chlorine atom and a boronic acid group. This compound is widely used in various chemical reactions, particularly in organic synthesis and materials science.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 2-chloronaphthalene with boronic acid derivatives under specific conditions, such as using a palladium catalyst and a suitable solvent.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with precise control over temperature, pressure, and catalysts to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding naphthalene derivatives and reduction reactions to produce different boronic acid derivatives.
Substitution Reactions: The chlorine atom in the compound can be substituted with various functional groups, leading to a wide range of products.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Solvents: Common solvents include toluene, ethanol, and water.
Temperature and Pressure: Controlled to optimize reaction conditions.
Major Products Formed:
Boronic Esters: Formed through esterification reactions.
Substituted Naphthalenes: Resulting from substitution reactions.
Cross-Coupled Products: Formed in Suzuki-Miyaura reactions.
Scientific Research Applications
(1-Chloronaphthalen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and materials.
Biology: Employed in the study of biological systems and interactions.
Medicine: Investigated for potential therapeutic applications, such as in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the modification of aromatic systems.
Comparison with Similar Compounds
2-Chloronaphthalen-1-yl)boronic Acid: Similar structure but different position of chlorine and boronic acid groups.
4-Chloronaphthalen-1-yl)boronic Acid: Another positional isomer with chlorine and boronic acid groups.
Uniqueness: (1-Chloronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.
This comprehensive overview highlights the importance and versatility of (1-Chloronaphthalen-2-yl)boronic acid in various fields of science and industry
Properties
Molecular Formula |
C10H8BClO2 |
|---|---|
Molecular Weight |
206.43 g/mol |
IUPAC Name |
(1-chloronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H8BClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H |
InChI Key |
FMCKJPVYNLWHBD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C=C1)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



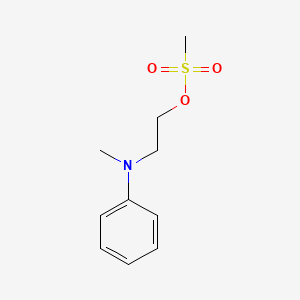
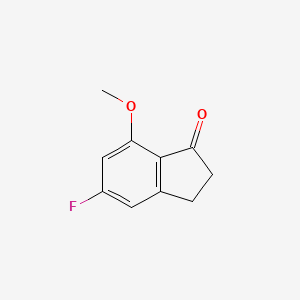
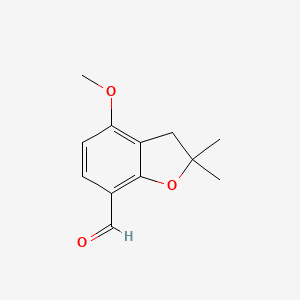
![N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide](/img/structure/B15359666.png)
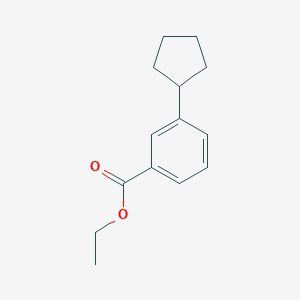

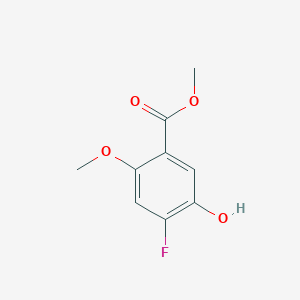
![3-[3-[3-(Dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15359690.png)
